

# crystal structure of Dibenzofuran-4-boronic acid

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## Compound of Interest

Compound Name: *Dibenzofuran-4-boronic acid*

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## Technical Guide: Dibenzofuran-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

### Executive Summary

**Dibenzofuran-4-boronic acid** is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and electronic materials.<sup>[1][2][3]</sup> This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its role as a precursor in structurally characterized molecules. While, to date, the specific crystal structure of **Dibenzofuran-4-boronic acid** has not been reported in publicly accessible crystallographic databases, this guide outlines a generalized experimental workflow for its potential structure determination.

### Introduction

**Dibenzofuran-4-boronic acid** (CAS No. 100124-06-9) is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and materials science.<sup>[1]</sup> Its rigid dibenzofuran core and versatile boronic acid functional group make it an important intermediate for the synthesis of complex organic molecules through reactions such as the Suzuki-Miyaura cross-coupling.<sup>[1][2]</sup> The structural characteristics of the dibenzofuran moiety can influence the pharmacokinetic and pharmacodynamic properties of drug candidates.<sup>[2][3]</sup> This document serves as a technical resource, consolidating available data on its properties and synthesis, and provides a standard protocol for its crystallographic analysis.

## Chemical and Physical Properties

The known chemical and physical properties of **Dibenzofuran-4-boronic acid** are summarized in the table below.

Property	Value	Source
IUPAC Name	dibenzofuran-4-ylboronic acid	[4]
CAS Number	100124-06-9	[4][5]
Molecular Formula	C <sub>12</sub> H <sub>9</sub> BO <sub>3</sub>	[4][5][6]
Molecular Weight	212.01 g/mol	[4][5][6]
Appearance	White to off-white or beige powder/crystal	[1][6][7]
Melting Point	286-291 °C (lit.)	[7][8]
Boiling Point	438.5 °C at 760 mmHg	[7]
Flash Point	219.0 °C	[7]
Density	1.3 g/cm <sup>3</sup>	[7]
Storage Temperature	0-6 °C	[7]

## Experimental Protocols: Synthesis of Dibenzofuran-4-boronic acid

The synthesis of **Dibenzofuran-4-boronic acid** is typically achieved through the lithiation of 4-bromodibenzofuran followed by reaction with a borate ester and subsequent acidic workup.[1] Two detailed protocols are provided below.

Protocol 1: Synthesis using Trimethoxyborane[5][8]

- Dissolve 7.2 g of 4-bromodibenzofuran in a 300 ml three-necked flask with anhydrous tetrahydrofuran (THF) under an argon atmosphere and cool to -78 °C.[5][8]

- Add 20 ml of a 1.6 M n-butyl lithium-n-hexane solution (1.1 equivalents) and stir the mixture for 1 hour.[\[5\]](#)[\[8\]](#)
- Add 4.23 ml of trimethoxyborane (1.3 equivalents) and continue stirring for 2 hours.[\[5\]](#)[\[8\]](#)
- Allow the reaction mixture to warm to room temperature.[\[5\]](#)[\[8\]](#)
- Add 200 ml of 1 N hydrochloric acid and stir for 3 hours to quench the reaction.[\[5\]](#)[\[8\]](#)
- Separate the organic layer and remove the solvents by distillation.[\[5\]](#)[\[8\]](#)
- Add hexane to the crude product to precipitate **Dibenzofuran-4-boronic acid**.[\[5\]](#)[\[8\]](#)
- Filter the precipitate to obtain the product as a white solid (yield: 80%).[\[5\]](#)[\[8\]](#)

#### Protocol 2: Synthesis using Triisopropyl Borate[\[5\]](#)

- In a 50 ml three-necked flask, dissolve 7.4 g (30 mmol) of 4-bromodibenzofuran in dry tetrahydrofuran.[\[5\]](#)
- Cool the solution to -78 °C and purge the system with nitrogen three times to ensure an oxygen-free environment.[\[5\]](#)
- Add 13.2 ml of 2.5 M n-butyl lithium (1.1 equivalents) and maintain the reaction at -78 °C for 1.5 hours.[\[5\]](#)
- Add 7.6 ml of triisopropyl borate (1.1 equivalents) dropwise.[\[5\]](#)
- After the addition is complete, allow the mixture to warm to room temperature and react for 8 hours.[\[5\]](#)
- Quench the reaction by the dropwise addition of dilute hydrochloric acid.[\[5\]](#)
- Remove the tetrahydrofuran by distillation under reduced pressure.[\[5\]](#)
- Dissolve the residue in dichloromethane, wash with anhydrous magnesium sulfate, dry, and filter.[\[5\]](#)

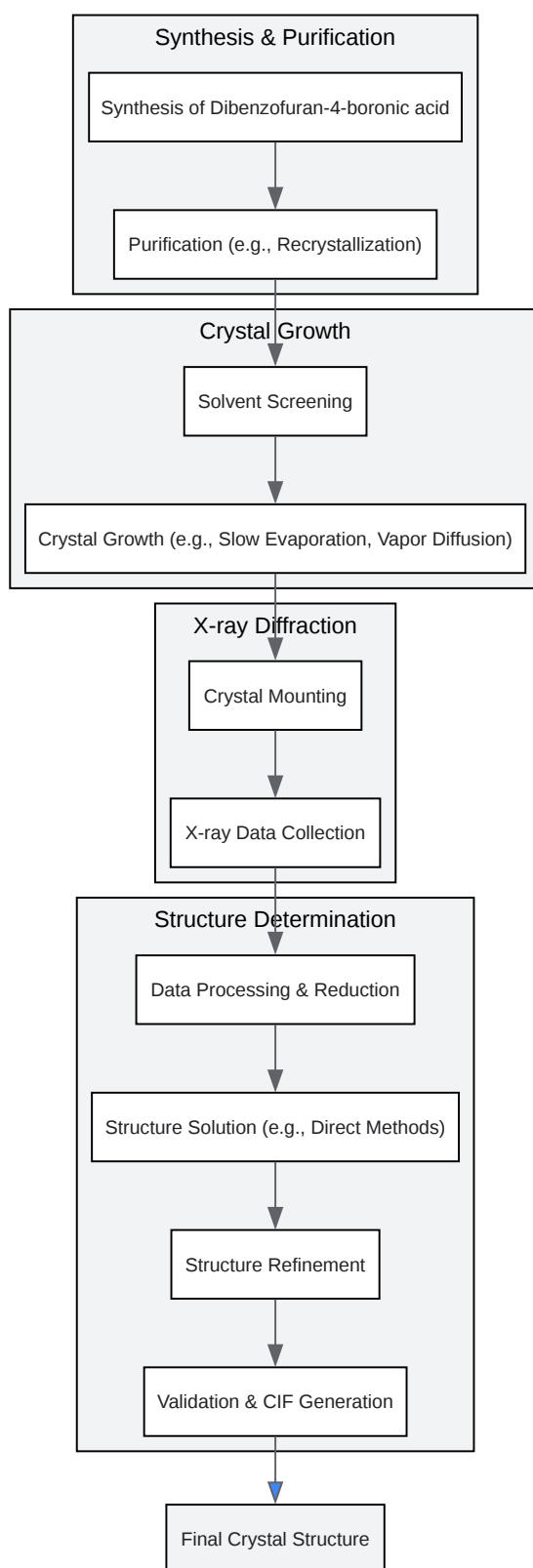
- Recrystallize the product from the filtrate to obtain a white solid (yield: 94%).<sup>[5]</sup>

## Application in the Synthesis of Structurally Characterized Molecules

While the crystal structure of **Dibenzofuran-4-boronic acid** itself is not publicly available, it serves as a crucial precursor in the synthesis of larger, more complex molecules whose structures have been determined by X-ray crystallography. Its primary utility is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.<sup>[1]</sup> This makes it an essential building block for creating novel compounds for pharmaceutical research and for the development of materials for Organic Light Emitting Diodes (OLEDs).<sup>[1]</sup> The resulting complex molecules, once crystallized, can be analyzed to understand their three-dimensional structure, which is vital for drug design and materials engineering.

## Generalized Workflow for Crystal Structure Determination

The following diagram illustrates a generalized experimental workflow for the determination of the crystal structure of a small organic molecule such as **Dibenzofuran-4-boronic acid**.



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